
Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester is an organophosphorus compound widely used in various applications, particularly in agriculture as an insecticide. This compound is known for its effectiveness in controlling a broad spectrum of pests, making it a valuable tool in crop protection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-chlorophenol . The reaction conditions usually require a controlled environment to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The process involves large-scale reactors and precise control of temperature, pressure, and reactant concentrations to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.
Biology: The compound is studied for its effects on various biological systems, including its role as an acetylcholinesterase inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new insecticides and pharmaceuticals.
Mecanismo De Acción
The primary mechanism of action of Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester is the inhibition of the acetylcholinesterase enzyme. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the muscles, which eventually results in paralysis and death of the pests . The compound targets the nervous system of insects, making it highly effective as an insecticide.
Comparación Con Compuestos Similares
Similar Compounds
Profenofos: An organophosphate insecticide with a similar mechanism of action but different chemical structure.
Phosphorodithioic acid, O-(2,4-dichlorophenyl) O-ethyl S-propyl ester: Another organophosphorus compound with similar applications and properties.
Uniqueness
Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester is unique due to its specific chemical structure, which provides distinct reactivity and effectiveness in pest control. Its ability to inhibit acetylcholinesterase with high potency makes it a valuable compound in agricultural applications.
Propiedades
Número CAS |
34643-50-0 |
|---|---|
Fórmula molecular |
C11H16ClO2PS2 |
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
(4-chlorophenoxy)-ethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16ClO2PS2/c1-3-9-17-15(16,13-4-2)14-11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
JFGIYLCXVLSKER-UHFFFAOYSA-N |
SMILES canónico |
CCCSP(=S)(OCC)OC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


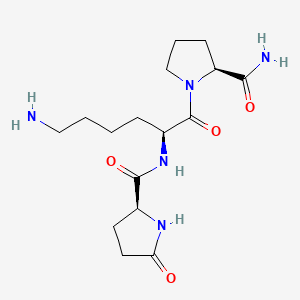
![N-[(Benzyloxy)carbonothioyl]glycine](/img/structure/B14677724.png)


![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl-](/img/structure/B14677751.png)
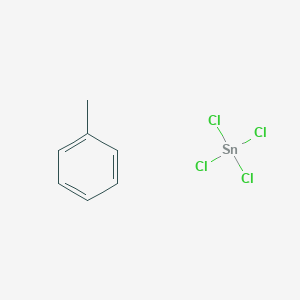
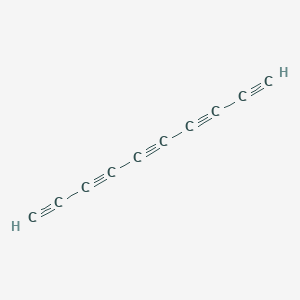

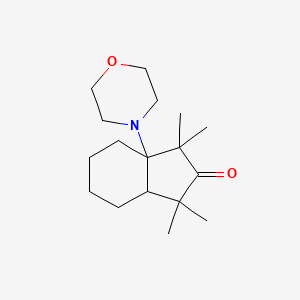
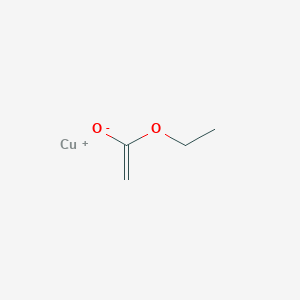
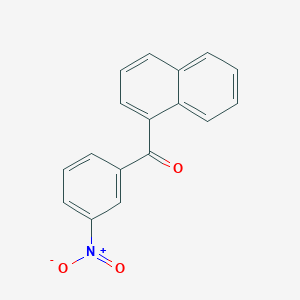

![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)
![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)
